Cholestan-3-ol
Overview
Description
Cholestan-3-ol: is a sterol compound with the molecular formula C₂₇H₄₈O and a molecular weight of 388.67 g/mol . It is a derivative of cholesterol and is found in various biological systems. This compound exists in different stereoisomeric forms, including (3α,5β)-Cholestan-3-ol and (3β,5β)-Cholestan-3-ol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholestan-3-ol can be synthesized through various methods. One common approach involves the reduction of cholesterol using specific reagents. For instance, the reduction of cholesterol with sodium borohydride in the presence of methanol can yield this compound . Another method involves the isomerization of cholestanol using acidic catalysts .
Industrial Production Methods: In industrial settings, this compound is often produced through the microbial transformation of cholesterol. Specific strains of bacteria or fungi are employed to convert cholesterol into this compound under controlled conditions . This biotechnological approach is favored for its efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: Cholestan-3-ol undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, such as the formation of esters when reacted with acyl chlorides .
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Acyl chlorides in the presence of pyridine or triethylamine.
Major Products:
Oxidation: Cholestan-3-one.
Reduction: Various stereoisomers of this compound.
Substitution: Cholestan-3-yl esters.
Scientific Research Applications
Cholestan-3-ol has diverse applications in scientific research:
Mechanism of Action
Cholestan-3-ol exerts its effects primarily through its interaction with cell membranes. It integrates into the lipid bilayer, influencing membrane fluidity and permeability . Additionally, this compound can modulate the activity of membrane-bound enzymes and receptors, impacting various cellular processes .
Comparison with Similar Compounds
Cholestanol: Similar in structure but differs in the position of the hydroxyl group.
Cholesterol: The precursor to cholestan-3-ol, with a double bond in the steroid nucleus.
Coprostanol: A reduction product of cholesterol with a different stereochemistry.
Uniqueness: this compound is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis and metabolism of other sterols. Its distinct properties make it valuable in various biochemical and industrial applications .
Properties
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-BPAAZKTESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859347 | |
Record name | Cholestan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27409-41-2 | |
Record name | Cholestan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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